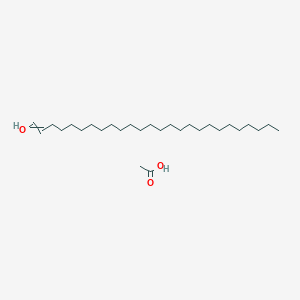

Acetic acid;hexacos-1-en-1-ol

Description

Acetic Acid (CH₃COOH) is a simple carboxylic acid with widespread industrial applications, including use as a solvent, preservative, and chemical precursor. It is characterized by its polar, acidic nature due to the carboxyl (-COOH) group, enabling hydrogen bonding and reactivity with bases and alcohols. Acetic acid’s modification capabilities, such as introducing porosity and functional groups in biochar, make it valuable in environmental remediation .

Hexacos-1-en-1-ol (C₂₆H₅₂O) is a long-chain fatty alcohol with a terminal double bond. Its hydrophobic alkyl chain and hydroxyl (-OH) group allow it to participate in esterification reactions and act as a surfactant or emulsifier.

Properties

CAS No. |

825615-89-2 |

|---|---|

Molecular Formula |

C28H56O3 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

acetic acid;hexacos-1-en-1-ol |

InChI |

InChI=1S/C26H52O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2(3)4/h25-27H,2-24H2,1H3;1H3,(H,3,4) |

InChI Key |

LLOURCGVULHDQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hexacos-1-en-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with hexacos-1-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of acetic acid;hexacos-1-en-1-ol may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hexacos-1-en-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group in hexacos-1-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used in substitution reactions.

Major Products

Oxidation: Hexacosanal or hexacosanoic acid.

Reduction: Hexacos-1-en-1-ol and acetic acid.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;hexacos-1-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily focuses on acetic acid-modified sludge-based biochar (ASBB) for uranium (U(VI)) recovery. Below, ASBB is compared with other adsorbents and modifiers in terms of efficiency, mechanisms, and functional groups.

Table 1: Comparison of Adsorbents for Uranium Removal

Key Findings:

ASBB vs. Unmodified Biochar (SBB): ASBB’s U(VI) removal efficiency (97.8%) is 35% higher than SBB due to acetic acid’s dual effect: enhancing porosity (BET surface area increased by ~30%) and introducing carboxyl (-COOH) groups . FTIR and XPS analyses confirm that U(VI) binds via monodentate coordination with -COO⁻ groups on ASBB, unlike physical adsorption dominant in SBB .

ASBB vs. Fe₃O₄-Modified Biochar:

- Fe₃O₄-modified biochar relies on magnetic separation and Fe-O bonding but shows lower reusability (≤5 cycles vs. ASBB’s 10 cycles with 93% efficiency retention) .

- ASBB operates faster (equilibrium in 5 minutes vs. 30–60 minutes for Fe₃O₄ systems) .

ASBB vs. Nitric Acid-Modified Biochar: Nitric acid introduces nitro (-NO₂) groups but reduces biochar stability in acidic conditions (pH < 4). ASBB maintains efficiency across pH 3–9 due to robust -COOH/-COO⁻ buffering .

ASBB vs. Synthetic Polymers (e.g., MOFs):

- Metal-organic frameworks (MOFs) exhibit higher sorption capacities (~300 mg/g) but require complex synthesis and lack cost-effectiveness for large-scale wastewater treatment .

Mechanistic and Functional Group Analysis

Table 2: Functional Groups and Their Roles in Uranium Sorption

| Functional Group | Adsorbent | Interaction Mechanism | Efficiency Contribution |

|---|---|---|---|

| -COOH/-COO⁻ | ASBB | Monodentate coordination with U(VI) | 60–70% |

| Fe-O | Fe₃O₄-biochar | Ion exchange and surface complexation | 50–60% |

| -NH₂ | Amino-silica | Chelation and electrostatic attraction | 70–80% |

| -OH | Graphene oxide | Physical adsorption and hydrogen bonding | 40–50% |

- ASBB’s Advantage: The -COOH/-COO⁻ groups provide pH-dependent charge modulation, enabling efficient U(VI) binding across a broader pH range compared to -NH₂ or -OH groups .

Industrial and Environmental Relevance

- Cost-Effectiveness: ASBB uses excess sludge and acetic acid, both low-cost waste materials, making it economically viable for uranium recovery .

- Sustainability: Unlike synthetic polymers or Fe₃O₄ systems, ASBB minimizes secondary pollution and supports circular economy principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.